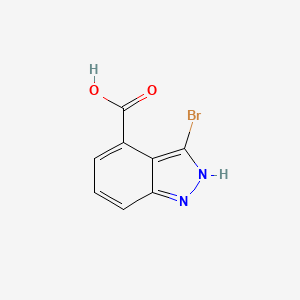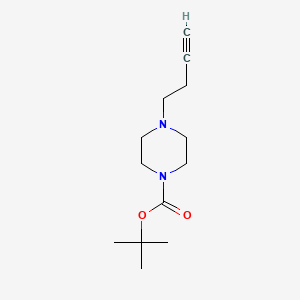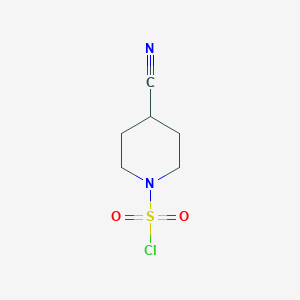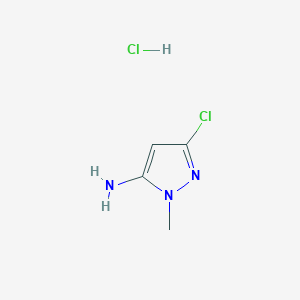
2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid
Descripción general
Descripción
“2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H8F4O3 . It is a derivative of biphenyl, which is a type of organic compound containing two benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8F4O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) . This indicates the presence of 14 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The molecular weight of “2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid” is 300.21 . The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
- The development of a comprehensive toolbox for the regiochemically exhaustive functionalization of aromatic and heterocyclic substrates highlights the significance of fluorine, trifluoromethyl, and trifluoromethoxy containing arenes and heterocycles. These entities serve as essential building blocks in creating new compounds with potential therapeutic or pesticidal activity, facilitated by the ability to introduce additional substituents at any unoccupied position, thereby exploiting the modulatory effects of fluorine labels on biological key parameters (Schlosser, 2005).
Materials Science and Polymer Chemistry
- Research on novel poly(arylene ether)s based on fluorinated compounds demonstrates the synthesis and characterization of materials with high thermal stability, solubility in a range of organic solvents, and potential applications in creating optical transparent materials due to their unique properties (Salunke, Ghosh, & Banerjee, 2007). Another study on the preparation and properties of fluorinated carboxylic acid/silica nanocomposite-encapsulated low molecular weight compounds showcases the innovative use of fluorinated carboxylic acids in modifying surfaces to impart oleophobicity and superhydrophilicity, indicating the versatile applications of these compounds in materials science (Sumino et al., 2014).
Fluorine Chemistry and Catalysis
- The exploration of Claisen rearrangements based on vinyl fluorides and the strategic routes to trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids highlight the pivotal role of fluorinated compounds in synthesizing complex molecules. These studies reveal the utility of fluorine's unique reactivity and electronic properties in facilitating novel synthetic pathways and introducing functional groups to generate compounds with potential biological activity (Tranel & Haufe, 2004); (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Novel Compound Development
- The synthesis and evaluation of luminophores derived from fluorinated biphenyls for their strong luminescence in crystalline state and solution, along with the synthesis of mono- and difluoronaphthoic acids as structural units in biologically active compounds, underscore the broad applicability of fluorinated compounds in developing novel materials and pharmaceutical agents. These studies demonstrate the continuous innovation in the field of fluorine chemistry and its integration into material science and medicinal chemistry (Olkhovik et al., 2008); (Tagat et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
2-fluoro-3-[4-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-10(2-1-3-11(12)13(19)20)8-4-6-9(7-5-8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJCJDCKJHCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)




![6,6-Difluorobicyclo[3.1.0]hexan-3-amine](/img/structure/B1459329.png)
![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)
![[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid](/img/structure/B1459332.png)


